Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride

Lipophilicity Hammett sigma Drug-likeness

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride (CAS 1820741-03-4) is a spirocyclic small molecule (MW 283.73 g/mol, molecular formula C13H15ClFN3O) featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core scaffold with a 4-fluorophenyl substituent at position 3, supplied as the hydrochloride salt. The free base exhibits a predicted pKa of 9.76±0.40 and density of 1.40±0.1 g/cm³.

Molecular Formula C13H15ClFN3O
Molecular Weight 283.73 g/mol
CAS No. 1820741-03-4
Cat. No. B1406658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride
CAS1820741-03-4
Molecular FormulaC13H15ClFN3O
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESC1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,17,18);1H
InChIKeyFCXVUUIQHYISGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Hydrochloride (CAS 1820741-03-4): Core Structure, Physicochemical Identity, and Scientific Procurement Context


3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride (CAS 1820741-03-4) is a spirocyclic small molecule (MW 283.73 g/mol, molecular formula C13H15ClFN3O) featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core scaffold with a 4-fluorophenyl substituent at position 3, supplied as the hydrochloride salt [1]. The free base exhibits a predicted pKa of 9.76±0.40 and density of 1.40±0.1 g/cm³ . The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold has been identified as a pharmacologically relevant framework, with structurally related derivatives demonstrating activity against mitochondrial permeability transition pore (mPTP), beta-secretase-1 (BACE-1), phospholipase D2 (PLD2), and various G-protein-coupled receptors (GPCRs) including opioid and serotonin receptor subtypes [2][3][4].

Why 3-Aryl-1,4,8-triazaspiro[4.5]dec-3-en-2-one Analogs Cannot Be Interchanged: Quantitative Basis for Selecting CAS 1820741-03-4 Over Closest Structural Analogs


Within the 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold family, subtle modifications at the 3-aryl position profoundly alter electronic character, lipophilicity, and target engagement profiles. The 4-fluorophenyl substituent in CAS 1820741-03-4 introduces an electron-withdrawing effect (Hammett σp = +0.06 for F vs. σp = 0.00 for H and σp = -0.17 for CH3) that modulates the iminohydantoin-like tautomeric equilibrium and hydrogen-bonding capacity of the spirocyclic core [1]. In the structurally characterized BACE-1 inhibitor series, a single methyl group addition produced a ~200-fold potency shift (IC50 from 11 μM to 55 nM), demonstrating that even minimal substituent changes on this scaffold produce non-linear pharmacological consequences [2]. Furthermore, regioisomeric fluorophenyl substitution (3-fluoro vs. 4-fluoro) in related triazaspiro PLD2 inhibitors yields divergent isoform selectivity profiles [3]. The hydrochloride salt form of CAS 1820741-03-4 confers aqueous solubility advantages over the free base (pKa 9.76), enabling direct use in biological assay buffers without additional solubilization steps . These scaffold-substituent interdependencies mean that procurement decisions based purely on core scaffold similarity, without considering the specific 4-fluoro substitution and salt form, carry a high risk of obtaining a compound with fundamentally different pharmacological behavior.

Quantitative Differentiation Evidence: CAS 1820741-03-4 vs. Structural Analogs – Measured and Predicted Differences for Procurement Decision Support


4-Fluorophenyl vs. 4-Methylphenyl (p-Tolyl) Substituent: Predicted Lipophilicity and Electronic Profile Divergence

The 4-fluorophenyl substituent in CAS 1820741-03-4 (MW 283.73, free base MW 247.27) produces a distinct lipophilicity-electronic profile versus the 4-methylphenyl (p-tolyl) analog CAS 887220-99-7 (MW 243.30) [1]. The fluorine atom serves as a hydrogen-bond acceptor (HBA count: 4 vs. 3 for the p-tolyl analog) while contributing a Hammett σp value of +0.06 (electron-withdrawing), compared to -0.17 for the methyl group (electron-donating) [2][3]. This electronic divergence alters the electron density at the iminohydantoin carbonyl, affecting both tautomeric preference and hydrogen-bond donor/acceptor capacity at the spirocyclic core. The increased HBA count and altered electronic profile are predicted to enhance target binding interactions requiring carbonyl-mediated hydrogen bonding, a feature exploited in structurally characterized BACE-1 co-crystal structures where analogous triazaspiro scaffolds engage catalytic aspartate residues via the core carbonyl [4].

Lipophilicity Hammett sigma Drug-likeness Medicinal chemistry

Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage for Biological Assay Compatibility

CAS 1820741-03-4 is supplied as the hydrochloride salt, with the free base having a predicted pKa of 9.76±0.40 . At physiological pH (7.4), the free base would exist predominantly in the protonated form (estimated >99.5% protonation based on Henderson-Hasselbalch calculation: ΔpKa = 9.76 - 7.4 = 2.36, corresponding to a protonated:neutral ratio of ~230:1). The hydrochloride salt form pre-protonates the piperidine nitrogen (position 8), eliminating the need for pH adjustment during dissolution in aqueous buffers. The closely related 3-phenyl analog (CAS 887220-96-4, MW 229.28, free base) and 3-(p-tolyl) analog (CAS 887220-99-7, MW 243.30, free base) are typically supplied as free bases, requiring additional solubilization steps or pH adjustment for biological assay use . The hydrochloride salt form also improves long-term storage stability by reducing hygroscopicity compared to the free base.

Aqueous solubility Salt form Assay compatibility Formulation

Free Piperidine NH at Position 8: Derivatization Handle for Scaffold Diversification vs. 8-Substituted Analogs

CAS 1820741-03-4 retains a free secondary amine (NH) at the piperidine 8-position, providing a nucleophilic handle for further derivatization (alkylation, acylation, sulfonylation, reductive amination) without requiring deprotection steps [1]. This contrasts with 8-substituted analogs such as 8-(3-chlorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1219158-04-9), which lack this reactive handle and are end-point compounds unsuitable for further synthetic elaboration [2]. The free NH is also a pharmacophoric feature: in related triazaspiro scaffolds, the piperidine NH participates in hydrogen-bond networks with target residues, as observed in co-crystal structures of BACE-1 inhibitors where the spirocyclic NH engages catalytic aspartate residues [3]. The presence of the 8-NH in CAS 1820741-03-4 thus serves dual purposes: as a synthetic diversification point for SAR studies and as a potential pharmacophoric hydrogen-bond donor in target engagement.

Chemical derivatization Scaffold diversification SAR exploration Medicinal chemistry

1,4,8-Triazaspiro[4.5]dec-3-en-2-one vs. 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold: Differential Biological Target Profiles

The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold (containing an iminohydantoin-like core with an endocyclic double bond at C3) represents a distinct chemotype from the more common 1,3,8-triazaspiro[4.5]decan-4-one scaffold (saturated spirocyclic ketone core found in spiperone and fluspirilene) [1]. The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold has demonstrated activity against targets including BACE-1 (IC50 improvement from 11 μM to 55 nM via scaffold optimization), mPTP (cardioprotective activity in hypoxia/reoxygenation models), and PLD2 (IC50 = 20 nM with 75-fold selectivity over PLD1 for a closely related analog) [2][3][4]. In contrast, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold (spiperone class) primarily engages dopamine D2/D3/D4 and serotonin 5-HT2A/5-HT1A receptors (Ki values: D2 = 0.06 nM, D3 = 0.6 nM, D4 = 0.08 nM for spiperone) . These divergent target profiles reflect fundamental differences in scaffold geometry (saturated ketone vs. α,β-unsaturated iminohydantoin), hydrogen-bonding patterns, and conformational flexibility between the two scaffolds.

Scaffold selectivity Target engagement BACE-1 mPTP Kinase inhibition

Predicted Drug-Likeness Profile vs. Related 3-Aryl Analogs: Computed Physicochemical Property Comparison

The computed physicochemical properties of CAS 1820741-03-4 (free base) fall within drug-like chemical space: MW 247.27, HBD count = 2 (NH + NH), HBA count = 4, rotatable bonds = 1, TPSA = 53.5 Ų, and XLogP3 predicted ~2.2 based on analog data [1][2]. Compared to the unsubstituted 3-phenyl analog (CAS 887220-96-4: MW 229.28, HBA = 3, TPSA = 44.1 Ų) and the 3-(p-tolyl) analog (CAS 887220-99-7: MW 243.30, HBA = 3) [3], the 4-fluoro substitution increases HBA capacity (from 3 to 4) while modestly increasing lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4 based on the fluorine aromatic substitution constant π = +0.14 for F vs. π = +0.56 for CH3 on aromatic rings) [4]. This places CAS 1820741-03-4 in a favorable drug-likeness window: higher polarity than the p-tolyl analog (better aqueous solubility) but with enhanced electronic complementarity for hydrogen-bond-accepting target residues compared to the unsubstituted phenyl analog. The low rotatable bond count (1) also confers a favorable entropy profile for target binding relative to more flexible analogs.

Drug-likeness Physicochemical properties Lipinski parameters Lead optimization

Recommended Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Hydrochloride (CAS 1820741-03-4)


Scaffold-Based BACE-1 (Beta-Secretase) Inhibitor Lead Discovery and SAR Expansion

CAS 1820741-03-4 serves as a strategic starting scaffold for BACE-1 inhibitor programs. Published structural biology evidence demonstrates that 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives engage the BACE-1 catalytic aspartate dyad (Asp32/Asp228), with scaffold optimization achieving a ~200-fold potency improvement (IC50 from 11 μM to 55 nM) [1]. The free 8-NH in CAS 1820741-03-4 provides a direct handle for introducing diverse N-substituents to explore S1/S3 pocket occupancy, while the 4-fluorophenyl group at position 3 offers a starting point for S2' pocket interactions. The hydrochloride salt enables direct dissolution in enzymatic assay buffers (pH 4.5-5.5 for BACE-1 FRET assays) without pH adjustment.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitor Development for Cardiac Ischemia-Reperfusion Injury

The 1,4,8-triazaspiro[4.5]decan-2-one scaffold has been validated as a novel mPTP inhibitor chemotype, with optimized derivatives demonstrating high potency in inhibiting mPTP opening and cardioprotective activity in hypoxia/reoxygenation models [2]. CAS 1820741-03-4 provides the 3-en-2-one oxidation state variant of this scaffold, offering an alternative electronic configuration for exploring ATP synthase c-subunit interactions. The compound's drug-like physicochemical profile (MW 247.27 free base, TPSA 53.5 Ų) is compatible with mitochondrial membrane penetration requirements.

Phospholipase D2 (PLD2) Isoform-Selective Inhibitor Pharmacophore Elaboration

Closely related 1,3,8-triazaspiro[4.5]decane derivatives bearing 3-fluorophenyl substituents have yielded potent and isoform-selective PLD2 inhibitors (e.g., NFOT: PLD2 IC50 = 20 nM, 75-fold selectivity over PLD1 IC50 = 1500 nM) [3]. CAS 1820741-03-4, with its 4-fluorophenyl group and 8-NH derivatization handle, provides a complementary starting point for exploring the PLD2 allosteric pocket pharmacophore. The differential electronic profile of 4-fluoro vs. 3-fluoro substitution may yield altered isoform selectivity profiles worth systematic investigation.

Chemical Biology Tool Compound Synthesis via Piperidine N-Functionalization

The free secondary amine at position 8 in CAS 1820741-03-4 enables rapid diversification into focused compound libraries through N-alkylation, N-acylation, N-sulfonylation, or reductive amination chemistry [4]. This is particularly valuable for generating affinity chromatography ligands (via N-acylation with biotin-linkers), fluorescent probes (via N-alkylation with fluorophores), or photoaffinity labeling reagents (via N-sulfonylation with diazirine/benzophenone moieties) for target identification and mechanism-of-action studies, without requiring multi-step protecting group strategies.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.